molecular formula C9H11F3N2 B2982487 N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine CAS No. 863675-99-4

N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine

Cat. No.: B2982487
CAS No.: 863675-99-4
M. Wt: 204.196
InChI Key: DFYGKOSCBJDERW-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine is a chemical compound with the molecular formula C9H11F3N2. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with two amine groups and two methyl groups.

Properties

IUPAC Name

3-N,3-N-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-14(2)8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYGKOSCBJDERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863675-99-4
Record name N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Chemical Reactions Analysis

N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine groups can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine can be compared with other similar compounds, such as:

Biological Activity

N1,N1-Dimethyl-5-(trifluoromethyl)benzene-1,3-diamine is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethyl group attached to a benzene ring and two dimethyl groups on the nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

  • Molecular Formula : C9H11F3N2
  • Molecular Weight : 202.19 g/mol
  • Structure : The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and stability, allowing for effective modulation of various biochemical pathways. The exact mechanisms remain under investigation but suggest potential applications in medicinal chemistry.

1. Enzyme Interactions

Research indicates that this compound may influence enzyme activity. Its structural characteristics allow it to act as an inhibitor or modulator of certain enzymatic pathways, which can be crucial for therapeutic applications.

2. Antiviral Properties

Recent studies have explored the antiviral potential of similar trifluoromethylated compounds, suggesting that this compound may exhibit antiviral activity through mechanisms such as disruption of viral replication processes or interference with viral entry into host cells .

3. Cytotoxicity

The compound's structural properties may also confer cytotoxic effects against various cancer cell lines. Preliminary data suggests that it could induce apoptosis or inhibit cell proliferation in specific cancer types, although further research is needed to elucidate these effects comprehensively .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,3-diamineDifferent position of trifluoromethyl groupModulates similar enzymatic pathways but with varying efficacy
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamineTrifluoromethyl group at a different positionExhibits different binding affinities and biological effects
N1-Methyl-5-(trifluoromethyl)benzene-1,2-diamineLacks one methyl group on nitrogenPotentially lower stability and differing interaction dynamics

Case Studies and Research Findings

Several studies have highlighted the biological implications of trifluoromethylated compounds:

  • Study on Enzyme Inhibition : A study published in Molecules demonstrated that trifluoromethylated benzene derivatives could effectively inhibit certain enzymes involved in metabolic pathways crucial for cancer progression .
  • Antiviral Mechanisms : Research indicated that similar compounds could interfere with the replication cycle of viruses by targeting viral proteins essential for their life cycle .

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